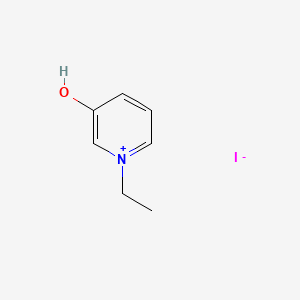

1-Ethyl-3-hydroxypyridin-1-ium iodide

Description

BenchChem offers high-quality 1-Ethyl-3-hydroxypyridin-1-ium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-hydroxypyridin-1-ium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylpyridin-1-ium-3-ol;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.HI/c1-2-8-5-3-4-7(9)6-8;/h3-6H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSERGYOZZMZRIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC(=C1)O.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Ethyl-3-hydroxypyridinium iodide CAS number and safety data sheet (SDS)

An In-depth Technical Guide to 1-Ethyl-3-hydroxypyridinium iodide

Foreword by the Senior Application Scientist

In the landscape of drug discovery and materials science, pyridinium salts represent a cornerstone of molecular design. Their intrinsic charge, aromaticity, and tunable functionality make them invaluable scaffolds. This guide focuses on a specific, yet intriguing member of this class: 1-Ethyl-3-hydroxypyridinium iodide. While this compound is not broadly commercialized, its constituent moieties—the 3-hydroxypyridinium cation and the iodide anion—are well-characterized and implicated in numerous biological and chemical applications.

This document serves as a technical synthesis, providing researchers and drug development professionals with a foundational understanding of this compound. We will address the complexities surrounding its chemical identification, predict its properties and reactivity based on established chemical principles, and construct a robust safety and handling protocol from the known profiles of its analogues. The insights herein are designed to bridge the gap between theoretical interest and practical application, empowering scientists to explore the potential of this and related structures with confidence and safety.

Section 1: Chemical Identity and CAS Number Analysis

A primary challenge in sourcing 1-Ethyl-3-hydroxypyridinium iodide is the absence of a dedicated CAS (Chemical Abstracts Service) number in major chemical databases. This suggests the compound is not commonly synthesized or sold, making it a novel target for research. To prevent misidentification, it is crucial to distinguish it from structurally similar, commercially available compounds.

The core structure consists of a pyridine ring, hydroxylated at the 3-position and N-alkylated with an ethyl group, paired with an iodide counter-ion. Confusion can arise with related piperidine (saturated ring) or pyridone structures.

Table 1: Identification of 1-Ethyl-3-hydroxypyridinium iodide and Related Compounds

| Compound Name | Structure | CAS Number | Key Distinctions |

| 1-Ethyl-3-hydroxypyridinium iodide | Not Assigned | Aromatic pyridinium ring, iodide anion. | |

| 1-Ethyl-3-hydroxypyridinium bromide | 80866-84-8[1] | Identical cation, but with a bromide anion. | |

| 1-Ethyl-3-hydroxypiperidine | 13444-24-1[2][3][4] | Saturated (non-aromatic) piperidine ring. | |

| 3-Hydroxypyridine | 109-00-2[5] | The parent heterocycle before N-alkylation. | |

| 1-Ethylpyridinium iodide | 872-90-2[6] | Lacks the 3-hydroxy group. |

This clarification is paramount for accurate literature searches, procurement, and the design of synthetic routes. Researchers should explicitly define the target structure in all documentation to avoid ambiguity.

Section 2: Synthesis and Potential Applications

Proposed Synthetic Pathway

The synthesis of 1-Ethyl-3-hydroxypyridinium iodide can be logically achieved through the direct N-alkylation of 3-hydroxypyridine. This is a standard SN2 reaction where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic ethyl group of an ethylating agent.

Protocol: Synthesis of 1-Ethyl-3-hydroxypyridinium iodide

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3-hydroxypyridine (CAS: 109-00-2) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Alkylating Agent: Add 1.1 to 1.5 equivalents of ethyl iodide (CAS: 75-03-6) to the solution. The use of a slight excess of the ethylating agent ensures complete conversion of the starting material.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: As the reaction proceeds, the pyridinium salt product, being ionic, will often precipitate from the organic solvent. Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same as used for the reaction) to remove unreacted starting materials. The product can be further purified by recrystallization, often from an alcohol/ether solvent system like ethanol/diethyl ether.

-

Drying and Storage: Dry the purified crystals under vacuum. Store the final product in a tightly sealed, amber-colored vial, protected from light and moisture.

Caption: Proposed synthesis of 1-Ethyl-3-hydroxypyridinium iodide.

Potential Applications in Research and Drug Development

The structure of 1-Ethyl-3-hydroxypyridinium iodide suggests several promising avenues for research, particularly in medicinal chemistry and materials science.

-

Iron Chelating Agents: The 3-hydroxypyridin-4-one (HOPO) moiety is a well-known and powerful iron chelator.[7] While our target is a 3-hydroxypyridinium salt, it exists in equilibrium with its pyridone tautomer. This structural motif is critical in developing treatments for iron overload diseases and has recently been explored for creating ferroptosis inhibitors for conditions like acute kidney injury.[7] The ethyl group could be used to modulate the compound's lipophilicity and cellular uptake.

-

Radiopharmaceuticals: Multidentate hydroxypyridinone (HOPO) chelators are gaining traction for sequestering radiometals like gallium-68 and zirconium-89 for diagnostic (PET imaging) and therapeutic applications in nuclear medicine.[8] 1-Ethyl-3-hydroxypyridinium iodide could serve as a foundational building block for more complex, targeted bifunctional chelators.

-

Antimicrobial and Antiseptic Formulations: Iodine and its complexes are potent broad-spectrum antimicrobial agents.[9] The formulation of the iodide salt of an organic cation could lead to novel antiseptics with unique solubility or delivery properties. The organic cation itself might contribute to antimicrobial activity.

-

Organic Synthesis and Catalysis: Pyridinium salts are used as phase-transfer catalysts and as precursors in various organic transformations.[10] The specific functionalization of this salt could be exploited in designing new catalytic systems or as a reactive intermediate in the synthesis of more complex heterocyclic scaffolds.[11][12]

Section 3: Safety and Handling (Inferred Profile)

As no specific Safety Data Sheet (SDS) exists for 1-Ethyl-3-hydroxypyridinium iodide, a comprehensive safety profile must be inferred from its constituent parts and close structural analogues. The primary hazards are anticipated to stem from the irritant nature of pyridinium salts and the toxicological properties of iodide.

Hazard Identification

This profile is a prediction based on available data for similar compounds.

-

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed. (Based on iodide toxicity and general toxicity of organic salts).[13][14]

-

H315: Causes skin irritation. (Common for pyridinium and quinolinium salts).[13][15]

-

H319: Causes serious eye irritation. (Common for pyridinium and quinolinium salts).[13][15]

-

H335: May cause respiratory irritation. (Common for fine organic powders/aerosols).[13][15]

-

-

Potential Chronic Effects: Excessive chronic exposure to iodide can affect thyroid function.[16] The toxicological properties of the 1-ethyl-3-hydroxypyridinium cation have not been thoroughly investigated.[13][15]

Table 2: Summary of Inferred Safety Information

| Parameter | Inferred Data and Justification | Source (Analogue) |

| Acute Oral Toxicity | Category 4 (Harmful). Iodide can be toxic in high doses. | Ethyl-d5 iodide[13], General Iodine Toxicity[16] |

| Skin Corrosion/Irritation | Category 2 (Irritant). Common for organic salts. | 1-Ethylquinaldinium Iodide[15] |

| Eye Damage/Irritation | Category 2A (Serious Irritant). Expected for this chemical class. | 1-Ethylquinaldinium Iodide[15] |

| Stability | Likely sensitive to light and moisture. Hygroscopic. | Indium iodide[17], General Iodide Salts[18] |

| Incompatibilities | Strong oxidizing agents, finely powdered metals. | Indium iodide[17] |

| Hazardous Decomposition | Combustion may produce carbon oxides, nitrogen oxides, and hydrogen iodide. | Ethyl-d5 iodide[13], Indium iodide[17] |

Safe Handling and Storage Workflow

A rigorous and cautious approach is mandatory when handling this compound of unknown toxicological profile.

Caption: A workflow for the safe handling of novel pyridinium salts.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[15][17]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[13]

-

Respiratory Protection: All handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.[13]

Storage Conditions:

-

Store in a cool, dry, well-ventilated area away from direct sunlight.[18][19]

-

Keep the container tightly closed to prevent moisture absorption (hygroscopic).

-

Store away from incompatible materials, especially strong oxidizing agents.[17]

First Aid and Emergency Procedures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13][20]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[13][20]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[13][20]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[13][20]

Fire-Fighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[20]

-

In case of fire, hazardous combustion gases such as carbon oxides, nitrogen oxides, and hydrogen iodide may be produced.[13][17] Firefighters should wear self-contained breathing apparatus (SCBA).

References

- Sigma-Aldrich. (2024).

- CymitQuimica. (2020).

- Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethylquinaldinium Iodide, 97% (titr.).

- Sigma-Aldrich. (n.d.). 1-Ethyl-3-hydroxypyridinium bromide 98.

- PubChem. (n.d.). 1-Ethylpyridinium iodide.

- Deepwater Chemicals, Inc. (n.d.). Data Sheet - Ethylenediamine Dihydroiodide.

- Organic Syntheses. (n.d.). 1-aminopyridinium iodide.

- Scholar Chemistry. (2009). Iodine Tincture MSDS.

- University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.

- ChemicalBook. (2023). 1-ETHYL-3-HYDROXYPIPERIDINE.

- Deepwater Chemicals, Inc. (n.d.). Safety Data Sheet - Ethyltriphenylphosphonium Iodide.

- Chem-Impex. (n.d.). 1-Ethyl-3-hydroxypiperidine.

- MDPI. (n.d.). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals.

- ResearchGate. (2025).

- MDPI. (n.d.). The Iodine–Dextrin–Lithium Complex: Morphology, Antibacterial Activity, and Cytotoxicity.

- NCBI. (n.d.). Levels of Significant Exposure to Iodine - Chemical Toxicity - Oral.

- ChemicalBook. (n.d.). 1-ETHYL-3-HYDROXYPIPERIDINE CAS#: 13444-24-1.

- TCI Chemicals. (n.d.). 1-Ethyl-3-hydroxypiperidine | 13444-24-1.

- NCBI Bookshelf. (2024). Iodine Toxicity.

- PubMed. (2024). Novel 3-hydroxypyridin-4(1H)

Sources

- 1. 1-乙基-3-羟基溴化吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-ETHYL-3-HYDROXYPIPERIDINE | 13444-24-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-ETHYL-3-HYDROXYPIPERIDINE CAS#: 13444-24-1 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-Ethylpyridinium iodide | C7H10IN | CID 12038941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel 3-hydroxypyridin-4(1H)-One derivatives as ferroptosis inhibitors with iron-chelating and reactive oxygen species scavenging activities and therapeutic effect in cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Iodine–Dextrin–Lithium Complex: Morphology, Antibacterial Activity, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. deepwaterchemicals.com [deepwaterchemicals.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Table 3-1, Levels of Significant Exposure to Iodine - Chemical Toxicity - Oral - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. Iodine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. resources.finalsite.net [resources.finalsite.net]

- 19. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 20. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 3-Hydroxy-1-ethylpyridinium Iodide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1-ethylpyridinium iodide is a quaternary ammonium salt belonging to the class of N-substituted 3-hydroxypyridine derivatives. This class of compounds has garnered significant interest in the field of medicinal chemistry due to the diverse biological activities exhibited by its members. The presence of a hydroxyl group on the pyridine ring and the quaternization of the nitrogen atom impart unique physicochemical properties that can be exploited for various therapeutic applications. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3-Hydroxy-1-ethylpyridinium iodide, with a focus on its relevance to drug discovery and development.

Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C7H10INO | Deduced |

| Molecular Weight | 251.06 g/mol | Deduced |

| CAS Number | Not explicitly assigned | N/A |

The molecular formula is derived by adding a methylene group (-CH2-) to the methyl derivative (C6H8INO). Consequently, the molecular weight is increased by the mass of this additional group.

Synthesis of 3-Hydroxy-1-ethylpyridinium Iodide: A Methodological Approach

The synthesis of N-alkylpyridinium salts is a well-established chemical transformation. An efficient and scalable method for preparing N-substituted 3-hydroxypyridinium salts can be adapted for the synthesis of the target compound.[4] The primary route involves the N-alkylation of 3-hydroxypyridine with a suitable ethylating agent.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Hydroxy-1-ethylpyridinium iodide.

Experimental Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-hydroxypyridine in a suitable solvent such as acetonitrile or a lower alcohol like isopropanol.

-

Addition of Ethylating Agent: To the stirred solution, add 1.1 to 1.5 equivalents of ethyl iodide. The use of a slight excess of the alkylating agent helps to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The product, being a salt, will often precipitate out of the solution. The solid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield the pure 3-Hydroxy-1-ethylpyridinium iodide.

The causality behind this experimental choice lies in the nucleophilic character of the pyridine nitrogen, which readily attacks the electrophilic ethyl group of ethyl iodide in an SN2 reaction. The use of a polar aprotic or polar protic solvent facilitates this type of reaction.

Spectroscopic Characterization

The structural elucidation of the synthesized 3-Hydroxy-1-ethylpyridinium iodide would be confirmed through a combination of spectroscopic techniques, which is standard practice for the characterization of novel compounds.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the protons on the pyridinium ring. The chemical shifts of the ring protons would be downfield compared to the starting 3-hydroxypyridine due to the deshielding effect of the positive charge on the nitrogen.

-

¹³C NMR spectroscopy would reveal the number of unique carbon environments, confirming the presence of the ethyl group and the pyridinium ring carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display a broad absorption band characteristic of the O-H stretch of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the cation (C7H10INO⁺), providing definitive evidence for the molecular formula.

Potential Applications in Drug Development

Derivatives of 3-hydroxypyridine have shown a wide array of biological activities, making 3-Hydroxy-1-ethylpyridinium iodide a compound of interest for further investigation in drug discovery programs.[6][7]

Antimicrobial Activity

3-Alkylpyridinium compounds, particularly polymeric analogues, have demonstrated significant antibacterial and antifungal properties.[6][8] The positively charged pyridinium headgroup is thought to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The length of the alkyl chain can influence the potency of this activity. Therefore, 3-Hydroxy-1-ethylpyridinium iodide could be investigated as a potential antimicrobial agent.

Enzyme Inhibition

Certain pyridinium salts have been identified as inhibitors of various enzymes. For example, some 3-hydroxypyridinium derivatives have shown inhibitory activity towards the respiratory chain in mitochondria.[2] This suggests that 3-Hydroxy-1-ethylpyridinium iodide could be screened against a panel of enzymes to identify potential therapeutic targets.

Signaling Pathway Diagram

Caption: Postulated mechanism of antimicrobial action.

Conclusion

3-Hydroxy-1-ethylpyridinium iodide represents a promising scaffold for the development of new therapeutic agents. Its synthesis is straightforward, and its structure lends itself to further modification to optimize biological activity. The insights provided in this guide, from its fundamental molecular properties to its potential mechanisms of action, are intended to serve as a valuable resource for researchers and scientists in the field of drug development. Further investigation into the biological properties of this compound is warranted and could lead to the discovery of novel treatments for a range of diseases.

References

-

LookChem. Cas 6457-55-2, PyridiniuM, 3-(hydroxyMethyl)-1-Methyl-, iodide. [Link]

-

PubChem. 3-Hydroxycarbamoyl-1-methylpyridinium iodide. [Link]

-

Sepčić, K. et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Journal of Chemical Biology, 3(3), 113-125. [Link]

-

Pharmaffiliates. 3-Hydroxy-1-methylpyridinium-d3 Iodide. [Link]

-

Sepčić, K. et al. (2006). 3-Alkylpyridinium compounds as potential non-toxic antifouling agents. Marine Biotechnology, 8(3), 251-259. [Link]

-

PubChem. pyridinium, 3-hydroxy-1-methyl-, hydroxide, inner salt. [Link]

-

ResearchGate. Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. [Link]

-

PubChem. 3-Acetyl-1-methylpyridin-1-ium iodide. [Link]

-

Zheng, S. et al. (2022). Synthesis of N-Substituted 3-Hydroxypyridinium Salts from Bioderived 5-Hydroxymethylfurfural in Water. ResearchGate. [Link]

-

ResearchGate. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. [Link]

-

Durham University. New functionalised 3-hydroxypyridines. [Link]

-

PubChem. 1-Ethylpyridinium iodide. [Link]

- Google Patents.

-

Organic Syntheses. Piperidine, 1-ethyl-. [Link]

-

RSC Publishing. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. [Link]

-

PubChemLite. 1-ethyl-4-(2-hydroxystyryl)pyridinium iodide (C15H16NO). [Link]

-

University of the Fraser Valley. Synthesis and Identification of a Polyiodide Salt. [Link]

Sources

- 1. 3-Hydroxy-1-methylpyridinium Iodide | CAS 7500-05-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. klivon.com [klivon.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Alkylpyridinium compounds as potential non-toxic antifouling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Properties of 3-Hydroxypyridinium Salts for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Electronic Landscape of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the 3-hydroxypyridinium salt motif stands out as a "privileged scaffold" — a molecular framework that is recurrently found in a multitude of biologically active compounds. Its prevalence stems from a unique combination of structural rigidity, hydrogen bonding capabilities, and, most critically, a tunable electronic profile. This guide is conceived not as a rigid protocol book, but as a comprehensive scientific narrative designed to empower researchers to understand, probe, and ultimately harness the electronic properties of these versatile molecules. As a senior application scientist, my objective is to bridge theoretical concepts with practical, field-proven methodologies, ensuring that every piece of information is not only accurate but also actionable in a real-world laboratory setting. We will delve into the causality behind experimental choices, establish self-validating systems for data integrity, and ground our understanding in authoritative scientific literature.

Section 1: The Core Electronic Identity of 3-Hydroxypyridinium Salts

The electronic character of a 3-hydroxypyridinium salt is fundamentally dictated by the interplay between the electron-withdrawing pyridinium ring and the electron-donating hydroxyl group. This inherent push-pull system creates a unique electronic distribution that is highly sensitive to substitution on both the nitrogen atom and the pyridine ring. Understanding this delicate balance is paramount for predicting and modulating the molecule's behavior in various chemical and biological environments.

The quaternization of the pyridine nitrogen atom profoundly alters its electronic properties, rendering the aromatic ring significantly more electron-deficient compared to its neutral pyridine counterpart. This heightened electrophilicity is a key determinant of its reactivity and its ability to participate in redox processes. The position of the hydroxyl group at the 3-position is crucial; it allows for resonance delocalization of its lone pair electrons into the ring, partially mitigating the strong electron-withdrawing effect of the positively charged nitrogen. This electronic tug-of-war is the foundation upon which the diverse applications of 3-hydroxypyridinium salts are built, from their roles as NAD+ mimics in enzymatic reactions to their use as tunable redox-active components in materials science.

Section 2: Experimental Determination of Electronic Properties

A multi-faceted experimental approach is essential for a comprehensive understanding of the electronic landscape of 3-hydroxypyridinium salts. The two primary techniques that provide invaluable insights are Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy.

Cyclic Voltammetry: Mapping the Redox Topography

Cyclic voltammetry is the cornerstone technique for probing the redox behavior of 3-hydroxypyridinium salts. It provides quantitative data on their reduction potentials, which is a direct measure of their propensity to accept electrons. This information is critical for applications where these salts act as oxidizing agents or participate in electron transfer reactions, such as in mimicking the function of NAD+.[1]

The choice of solvent, supporting electrolyte, and electrode material are not arbitrary; they are critical variables that dictate the outcome and validity of the CV experiment.

-

Solvent System: A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is typically chosen to ensure the solubility of the pyridinium salt and the supporting electrolyte, while minimizing proton-related side reactions.

-

Supporting Electrolyte: A tetra-alkylammonium salt, like tetrabutylammonium hexafluorophosphate (TBAPF6), is employed to ensure sufficient conductivity of the solution and to maintain a constant ionic strength. The large size of the cation and anion minimizes their interference at the electrode surface.

-

Working Electrode: A glassy carbon electrode is often preferred due to its wide potential window, chemical inertness, and relatively low background current.

The potential is swept linearly from an initial value to a switching potential and then back to the initial potential. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the reduction and subsequent re-oxidation peaks of the analyte. The position of these peaks provides the reduction potential (Epc) and oxidation potential (Epa), while the peak current is related to the concentration and diffusion coefficient of the analyte.

Objective: To determine the reduction potential of a representative N-aryl-3-hydroxypyridinium salt.

Materials:

-

N-phenyl-3-hydroxypyridinium triflate (or other salt)

-

Acetonitrile (anhydrous, HPLC grade)

-

Tetrabutylammonium hexafluorophosphate (TBAPF6, electrochemical grade)

-

Glassy carbon working electrode (3 mm diameter)

-

Platinum wire counter electrode

-

Ag/AgCl (in 3 M KCl) reference electrode

-

Voltammetric cell

-

Potentiostat

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon electrode with 0.05 µm alumina slurry on a polishing pad for 1 minute.

-

Rinse the electrode thoroughly with deionized water and then with acetonitrile.

-

Dry the electrode under a stream of nitrogen.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of TBAPF6 in acetonitrile. This is the supporting electrolyte solution.

-

Prepare a 1 mM solution of the N-phenyl-3-hydroxypyridinium triflate in the 0.1 M TBAPF6/acetonitrile solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode system in the voltammetric cell containing the analyte solution.

-

Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat:

-

Initial Potential: 0.0 V

-

Switching Potential: -1.5 V

-

Final Potential: 0.0 V

-

Scan Rate: 100 mV/s

-

-

Run the cyclic voltammogram.

-

Record the data and determine the cathodic peak potential (Epc).

-

Data Analysis and Interpretation:

The cyclic voltammogram will show a reduction wave corresponding to the one-electron reduction of the pyridinium cation to a neutral radical. The Epc value provides a quantitative measure of the ease of reduction. A more positive Epc indicates that the compound is more easily reduced.

Diagram of the Cyclic Voltammetry Workflow:

Caption: A streamlined workflow for determining the redox potential of 3-hydroxypyridinium salts using cyclic voltammetry.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 3-hydroxypyridinium salts, the absorption spectrum is characterized by π-π* transitions within the aromatic system. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the electronic structure of the molecule.[2]

-

Solvent Choice: The choice of solvent can influence the λmax due to solvatochromic effects. A polar solvent like ethanol or methanol is often used. It is crucial to use a UV-grade solvent that is transparent in the wavelength range of interest.

-

Concentration: The concentration of the sample is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer, typically between 0.1 and 1.0 absorbance units, to ensure adherence to the Beer-Lambert Law.

Objective: To determine the absorption maximum (λmax) of a representative N-aryl-3-hydroxypyridinium salt.

Materials:

-

N-phenyl-3-hydroxypyridinium triflate (or other salt)

-

Ethanol (UV-grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the N-phenyl-3-hydroxypyridinium triflate in ethanol at a concentration of approximately 1 mM.

-

Perform serial dilutions of the stock solution to obtain a solution with an absorbance in the optimal range (e.g., a 10 µM solution).

-

-

Spectroscopic Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Fill a quartz cuvette with the ethanol solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with the analyte solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of 200-400 nm.

-

Data Analysis and Interpretation:

The resulting spectrum will show one or more absorption bands. The wavelength at which the maximum absorbance occurs is the λmax. This value is characteristic of the electronic structure of the 3-hydroxypyridinium salt.

Section 3: Computational Modeling of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods for understanding the electronic properties of 3-hydroxypyridinium salts.[3] DFT calculations can provide insights into:

-

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and its ability to participate in charge transfer processes. The HOMO-LUMO gap is related to the molecule's kinetic stability and its UV-Vis absorption properties.

-

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting regions of positive (electron-deficient) and negative (electron-rich) potential. This is invaluable for predicting intermolecular interactions, such as those with enzyme active sites.

-

Redox Potentials: While computationally more demanding, it is possible to calculate theoretical redox potentials that can be compared with experimental data from cyclic voltammetry.

The general workflow for performing DFT calculations to determine the electronic properties of a 3-hydroxypyridinium cation involves several key steps, as illustrated in the following diagram.

Diagram of the DFT Calculation Workflow:

Caption: A generalized workflow for the computational determination of the electronic properties of 3-hydroxypyridinium cations using Density Functional Theory.

Section 4: Structure-Property-Function Relationship: The Case of NAD+ Mimicry

A significant area of interest for 3-hydroxypyridinium salts is their ability to act as mimics of the nicotinamide adenine dinucleotide (NAD+) cofactor in enzymatic reactions.[4] The electronic properties of the 3-hydroxypyridinium moiety are central to this function.

NAD+ is a biological oxidizing agent that accepts a hydride ion (a proton and two electrons) from a substrate in a wide range of metabolic reactions. The key to this function lies in the electron-deficient pyridinium ring of the nicotinamide group, which acts as an electron sink.

3-Hydroxypyridinium salts can mimic this function because their pyridinium ring is also highly electron-deficient, allowing them to accept a hydride ion. The reduction of the 3-hydroxypyridinium cation leads to the formation of a 1,4-dihydropyridine derivative, analogous to the formation of NADH from NAD+.

The redox potential of the 3-hydroxypyridinium salt is a critical parameter that determines its efficacy as an NAD+ mimic. For the hydride transfer to be thermodynamically favorable, the reduction potential of the mimic should be in a similar range to or more positive than that of NAD+. The electronic properties, and therefore the redox potential, can be fine-tuned by modifying the substituent on the pyridinium nitrogen. Electron-withdrawing groups on the N-substituent will generally increase the redox potential, making the salt a stronger oxidizing agent.

Diagram of the NAD+ Mimicry Mechanism:

Caption: A conceptual diagram illustrating the parallel mechanisms of hydride transfer in a native NAD+-dependent enzymatic reaction and its mimicry by a 3-hydroxypyridinium salt.

Section 5: Data Synthesis and Interpretation

The following table summarizes representative electronic property data for 3-hydroxypyridine and related pyridinium derivatives. It is important to note that the electronic properties are highly sensitive to the specific N-substituent and the counter-ion, and the data presented here should be considered as illustrative examples.

| Compound | Redox Potential (Epc vs. Ag/AgCl) | λmax (nm) | Solvent | Reference |

| 3-Hydroxypyridine | Not Applicable (neutral) | ~275, ~310 | Aqueous | [2] |

| N-phenyl-4-phenyl-pyridinium | -0.8 V | Not Reported | Acetonitrile | [5] |

| 4,4'-Bipyridinium derivative | -0.4 V, -0.8 V | Not Reported | Aqueous | [6] |

| Ru(bpy)2(3-hydroxypyridine)2+ | -1.3 V (ligand-based) | ~285, ~450 | Acetonitrile | [ ] |

Note: The redox potential for the Ru complex is for the reduction of the bipyridine ligand, not the 3-hydroxypyridine moiety itself. The data for N-phenyl-4-phenyl-pyridinium and the 4,4'-bipyridinium derivative are included as representative examples of pyridinium salt redox behavior.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the electronic properties of 3-hydroxypyridinium salts, from the fundamental principles to practical experimental and computational methodologies. We have explored how these properties are intrinsically linked to their function, particularly in the context of NAD+ mimicry. The tunability of the electronic landscape of this privileged scaffold through synthetic modification offers vast opportunities for the rational design of novel therapeutics, catalysts, and functional materials.

Future research in this area will undoubtedly focus on the synthesis and characterization of a broader range of N-substituted 3-hydroxypyridinium salts to establish more detailed structure-property-activity relationships. The continued development of computational models will further enhance our predictive capabilities, accelerating the discovery of new molecules with tailored electronic properties for specific applications. The convergence of synthetic chemistry, electrochemistry, spectroscopy, and computational science will be instrumental in unlocking the full potential of this remarkable class of compounds.

References

-

Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules. 2018 Feb 14;23(2):427. Available from: [Link]

-

Structure-activity relations for the nicotinamide-adenine-dinucleotide-linked 3-hydroxysteroid oxidoreductase activity of cortisone reductase with special reference to the ring A-B junction and ring D. Biochem J. 1972 Sep;129(2):24P. Available from: [Link]

-

Redox Property Tuning in Bipyridinium Salts. Front. Chem. 2021; 9: 633398. Available from: [Link]

-

Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs. (PDF) Available from: [Link]

-

Redox Property Tuning in Bipyridinium Salts. Front Chem. 2021 Jan 26;9:633398. Available from: [Link]

-

Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules. 2018 Feb 14;23(2):427. Available from: [Link]

-

Experimental pyridinium redox potentials enable validation of DFT-optimized structures. (ResearchGate) Available from: [Link]

-

Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Catal. 2020, 10, 19, 11254–11271. Available from: [Link]

-

Nicotinamide adenine dinucleotide. Wikipedia. Available from: [Link]

-

Cyclic voltammograms recorded during the iterative scans between-0.90 and +1.60 V/SCE of ZnOEP(bpy) + (0.25 mM) in 1,2-C 2 H 4 Cl 2 and 0.1 M NEt 4 PF 6. (ResearchGate) Available from: [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Eur J Med Chem. 2025 Jan 15;282:117009. Available from: [Link]

-

Monoelectronic reduction of 1-alkyl-3,5-di(alkylcarbamoyl) pyridinium ions as a model of the NAD+/NADH system: Obtaining 1,4-dihydropyridines. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Monoelectronic-reduction-of-1-alkyl-3%2C5-di-(as-a-of-Buerba-Bueno/754a65c928495a6396f5b9d290333d45c7e1b218]([Link]

-

Simple electrochemical synthesis of cyclic hydroxamic acids by reduction of nitroarenes. Green Chemistry. 2024. Available from: [Link]

-

UV spectrum of 3-hydroxypyridine. (ResearchGate) Available from: [Link]

-

Redox Potential. In: Principles of Drug Design. Available from: [Link]

-

The power to reduce: pyridine nucleotides – small molecules with a multitude of functions. FEBS J. 2005 Jan;272(1):1-10. Available from: [Link]

-

Cyclic voltammetry of a) NiBr2bipy (blue); b) NiBr2bipy+1 equiv. of [NMe4][SeCF3] (black). (ResearchGate) Available from: [Link]

-

UV-Vis absorption spectra of the complex salts 1 (green), 3 (blue), 6... (ResearchGate) Available from: [Link]

-

The UV-Vis absorption spectra of III in different solvents. (ResearchGate) Available from: [Link]

-

Top: derivative 3 UV-Vis absorption spectra in selected solvents. Bottom. (ResearchGate) Available from: [Link]

- UV-Vis spectra.

-

Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides. ACS Catal. 2022; 12(15): 9416–9424. Available from: [Link]

-

Discovery of an NAD+ analogue with enhanced specificity for PARP1. Chem Sci. 2019 Nov 28;10(44):10349-10355. Available from: [Link]

-

Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. (ResearchGate) Available from: [Link]

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. J Org Chem. 2020 May 1;85(9):5839-5852. Available from: [Link]

-

Prediction of Redox Potentials for U, Np, Pu, and Am in Aqueous Solution. (OSTI.GOV) Available from: [Link]

-

Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. Org Lett. 2022 Jun 17;24(23):4213-4218. Available from: [Link]

-

Cyclic voltammograms of complex 1, [Co(tpy) 2 ](NO 3 ) 2 , at scan... (ResearchGate) Available from: [Link]

-

Mixed-Valence Porphyrin π-Cation Radical Derivatives: Electrochemical Investigations. Inorg Chem. 2002 May 6;41(9):2364-72. Available from: [Link]

Sources

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The power to reduce: pyridine nucleotides – small molecules with a multitude of functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-hydroxypyridin-1-ium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point and thermal stability of 1-Ethyl-3-hydroxypyridin-1-ium iodide, a pyridinium salt with potential applications in pharmaceutical development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close analogue, 1-Ethyl-3-hydroxypyridinium bromide, and established principles of physical organic chemistry to provide well-founded estimations and detailed experimental protocols. This document serves as a vital resource for researchers handling this compound, offering insights into its physical characteristics and providing robust methodologies for its thermal analysis.

Introduction: The Significance of Pyridinium Salts in Drug Development

Pyridinium salts, a class of quaternary ammonium compounds, are of significant interest in medicinal chemistry and drug delivery. Their unique properties, including their potential to act as ionic liquids, their tunable solubility, and their ability to interact with biological targets, make them valuable scaffolds in the design of novel therapeutic agents. The compound of interest, 1-Ethyl-3-hydroxypyridin-1-ium iodide, combines the features of a pyridinium core, an N-ethyl substituent that can influence its lipophilicity, and a 3-hydroxy group that can participate in hydrogen bonding and alter its physicochemical properties.

A thorough understanding of the melting point and thermal stability of such a compound is paramount for its practical application. The melting point is a critical parameter that influences purification, formulation, and storage. Thermal stability, on the other hand, dictates the compound's suitability for various processing conditions and its shelf-life. This guide provides a detailed exploration of these two key parameters.

Physicochemical Properties: A Data-Driven Estimation

Melting Point Analysis

The experimentally determined melting point of 1-Ethyl-3-hydroxypyridinium bromide (CAS No: 80866-8-8) is 104-108 °C [1][2]. This value serves as a primary reference point for estimating the melting point of the iodide analogue.

The identity of the halide anion plays a crucial role in determining the crystal lattice energy of ionic compounds, which in turn influences the melting point. Generally, for a given cation, the melting point of halide salts follows the trend: F⁻ > Cl⁻ > Br⁻ > I⁻. This trend is, however, not always straightforward and can be influenced by factors such as ion size, polarizability, and specific packing arrangements in the crystal lattice.

A study on the phase transitions of unsubstituted pyridinium halides revealed transition temperatures of 345 K (72 °C) for the chloride, 269 K (-4 °C) for the bromide, and 247 K (-26 °C) for the iodide salt[3]. While these are not melting points, they reflect the relative strengths of the crystal lattice forces and suggest that the iodide salt has weaker intermolecular interactions than the bromide salt.

Based on this trend, it is reasonable to predict that the melting point of 1-Ethyl-3-hydroxypyridin-1-ium iodide will be slightly lower than that of its bromide counterpart.

Table 1: Physicochemical Data of 1-Ethyl-3-hydroxypyridin-1-ium Halides

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Estimated Melting Point (°C) |

| 1-Ethyl-3-hydroxypyridinium bromide | 80866-84-8 | C₇H₁₀BrNO | 204.06 | 104-108[1][2] | - |

| 1-Ethyl-3-hydroxypyridin-1-ium iodide | Not available | C₇H₁₀INO | 251.06 | Not available | Slightly lower than 104-108 |

Thermal Stability Profile

The thermal stability of pyridinium-based ionic liquids is a critical parameter for their application, especially in processes that require heating. The decomposition of these salts is primarily influenced by the nature of the anion and the structure of the cation, particularly the length of the N-alkyl substituent.

For N-alkylpyridinium halides, the thermal stability generally decreases as the nucleophilicity of the halide anion increases. This is because the rate-determining step in the thermal decomposition is often a nucleophilic attack of the anion on the alkyl group of the cation (SN2 reaction). The nucleophilicity of the halides follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, iodide salts are typically the least thermally stable among the halide series.

The thermal decomposition of N-alkylpyridinium halides typically proceeds via a dealkylation mechanism, yielding the corresponding N-alkylpyridine and a haloalkane. For 1-Ethyl-3-hydroxypyridin-1-ium iodide, the expected decomposition products would be 3-hydroxypyridine and ethyl iodide.

Given the higher nucleophilicity of the iodide anion compared to the bromide anion, it is anticipated that 1-Ethyl-3-hydroxypyridin-1-ium iodide will have a lower decomposition temperature than its bromide analogue. The onset of decomposition for many pyridinium-based ionic liquids is often observed in the range of 200-400 °C, and it is expected that the title compound will fall within the lower end of this range.

Experimental Protocols for Thermal Analysis

To empirically determine the melting point and thermal stability of 1-Ethyl-3-hydroxypyridin-1-ium iodide, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating and are based on standard methodologies for the characterization of organic salts.

Synthesis of 1-Ethyl-3-hydroxypyridin-1-ium Iodide

A plausible synthetic route to 1-Ethyl-3-hydroxypyridin-1-ium iodide involves the quaternization of 3-hydroxypyridine with ethyl iodide.

Reaction Scheme:

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-hydroxypyridine in a suitable solvent such as acetonitrile or acetone.

-

Addition of Alkylating Agent: To the stirred solution, add 1.1 equivalents of ethyl iodide dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The product, being a salt, is likely to precipitate out of the solution. Collect the solid by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Melting Point Determination

Apparatus: Digital melting point apparatus (e.g., Stuart SMP30) or a traditional Thiele tube setup.

Step-by-Step Protocol:

-

Sample Preparation: Finely powder a small amount of the dry, purified 1-Ethyl-3-hydroxypyridin-1-ium iodide.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus.

-

Heating Program:

-

For an unknown sample, perform a rapid heating (10-20 °C/min) to get an approximate melting range.

-

For a more precise measurement, use a slower heating rate (1-2 °C/min) starting from about 20 °C below the approximate melting point.

-

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These two techniques provide complementary information about the thermal behavior of a material. TGA measures the change in mass as a function of temperature, indicating decomposition, while DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions like melting and exothermic or endothermic decomposition processes.

Apparatus: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements is ideal. Alternatively, separate TGA and DSC instruments can be used.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry, purified sample into an appropriate TGA/DSC pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: Purge the instrument with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min). This prevents oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample weight (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the peak of the derivative TGA curve).

-

DSC Curve: Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The melting point can be determined from the onset or peak of the melting endotherm.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of 1-Ethyl-3-hydroxypyridin-1-ium iodide.

Caption: Workflow for the synthesis and thermal analysis of 1-Ethyl-3-hydroxypyridin-1-ium iodide.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the melting point and thermal stability of 1-Ethyl-3-hydroxypyridin-1-ium iodide. While direct experimental data is currently lacking, a reasoned estimation based on the properties of its bromide analogue and the established principles of halide salt behavior has been presented. The melting point of the iodide salt is predicted to be slightly lower than the 104-108 °C range of the bromide salt, and its thermal stability is also expected to be lower.

The detailed experimental protocols provided herein offer a clear pathway for the empirical determination of these crucial physicochemical parameters. For researchers in drug development and related fields, a thorough understanding of these properties is essential for the successful formulation, storage, and application of this and similar pyridinium salts.

Future work should focus on the synthesis and experimental characterization of 1-Ethyl-3-hydroxypyridin-1-ium iodide to validate the estimations made in this guide. A systematic study of a series of N-alkyl-3-hydroxypyridinium halides would provide valuable structure-property relationship data, further enhancing our understanding of this important class of compounds.

References

- Ripmeester, J. A. (1976). Molecular motion, phase transitions, and disorder in the pyridinium halides. Canadian Journal of Chemistry, 54(21), 3453–3459.

Sources

Methodological & Application

Pyridinium Salts in Phase Transfer Catalysis: A Senior Application Scientist's Guide

Introduction: Reimagining Biphasic Reactions with Pyridinium Catalysts

In the landscape of modern organic synthesis and pharmaceutical development, the challenge of reacting immiscible reagents remains a significant hurdle. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution, enabling reactions between components of a heterogeneous system by transporting a reactive species from one phase to another.[1][2] While quaternary ammonium and phosphonium salts have traditionally dominated the field, N-alkylpyridinium salts are gaining prominence as versatile and highly effective phase transfer catalysts.[3][4]

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep understanding of the underlying principles, empowering you to intelligently design, optimize, and troubleshoot your phase transfer catalysis reactions using pyridinium salts. We will explore the mechanistic nuances, delve into practical, field-tested protocols, and showcase the tangible impact of these catalysts in accelerating discovery and development.

The Engine of PTC: Mechanism of Action

Phase transfer catalysis operates on a simple yet ingenious principle: a catalyst, the pyridinium salt (Q⁺X⁻), facilitates the transfer of a reactant anion (A⁻) from an aqueous or solid phase into an organic phase where the substrate (RX) resides.[5] This transfer overcomes the insolubility barrier that would otherwise prevent the reaction.[6] The lipophilic character of the pyridinium cation, conferred by its N-alkyl substituent, allows it to be soluble in the organic phase, while its positive charge enables it to pair with the reactant anion.[1]

The catalytic cycle can be visualized as follows:

-

Anion Exchange: At the interface of the two phases, the pyridinium salt exchanges its initial counter-ion (X⁻) for the reactant anion (A⁻) from the aqueous or solid phase.

-

Phase Transfer: The newly formed ion pair (Q⁺A⁻), now soluble in the organic medium, migrates from the interface into the bulk of the organic phase.

-

Reaction in Organic Phase: The reactant anion (A⁻), now "naked" and highly reactive due to minimal solvation in the organic solvent, reacts with the organic substrate (RX) to form the desired product (RA).[6]

-

Catalyst Regeneration: The pyridinium cation pairs with the leaving group anion (X⁻) and returns to the interface to begin another cycle.

This continuous cycling, even with catalytic amounts of the pyridinium salt, can dramatically accelerate reaction rates from days to mere hours.[2]

Diagram: The Catalytic Cycle of Pyridinium Salts in PTC

Caption: General mechanism of phase transfer catalysis using a pyridinium salt (Q⁺).

Catalyst Selection and Design: A Causal Approach

The efficacy of a pyridinium salt as a phase transfer catalyst is not monolithic; it is a function of its molecular architecture. Understanding these structure-activity relationships is paramount for rational catalyst selection.

-

The N-Alkyl Chain Length: This is the primary determinant of the catalyst's lipophilicity (or hydrophobicity).

-

Short Chains (C4-C8): Catalysts like N-butylpyridinium bromide offer a balance of solubility in both polar and non-polar media, making them good general-purpose PTCs.

-

Long Chains (C12-C18): N-Cetylpyridinium chloride (CPC), for instance, is highly lipophilic.[7] This strong partitioning into the organic phase makes it exceptionally efficient for transferring anions, especially in reactions where the intrinsic reaction rate in the organic phase is very fast.[1] However, excessive lipophilicity can sometimes hinder the catalyst's return to the interface, slowing the overall cycle.[8]

-

-

Substituents on the Pyridine Ring: Electron-donating groups, such as dialkylamino groups at the 4-position, can increase the stability of the pyridinium cation. N-alkyl-4-(N',N'-dialkylamino)pyridinium salts have been shown to be highly active and significantly more stable at elevated temperatures than traditional catalysts like tetrabutylammonium bromide.[9]

-

The Counter-Anion (X⁻): The initial counter-ion of the catalyst can influence the rate of anion exchange. Generally, more hydrophilic anions like chloride or bromide are easily exchanged at the interface for the desired reactant anion.

Comparative Performance of Onium Salt Catalysts

To provide a quantitative perspective, the following table summarizes the performance of various quaternary onium salts, the class to which pyridinium salts belong, in common PTC reactions. This data highlights that while pyridinium salts are highly effective, the optimal catalyst is reaction-dependent.

| Reaction | Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) | Reference |

| Williamson Ether Synthesis | Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 | [10] |

| (Benzyl Octyl Ether) | Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 | [10] |

| Hantzsch 1,4-Dihydropyridine Synthesis | Tetrabutylammonium Bromide (TBAB) | - | 1 | 84 | [10] |

| Benzyltriethylammonium Chloride (BTEAC) | - | 1 | 75 | [10] | |

| Cetyltrimethylammonium Bromide (CTAB) | - | 1 | 62 | [10] |

Note: This table showcases representative quaternary ammonium salts. Pyridinium salts with similar alkyl chain lengths would be expected to show comparable performance, with specific advantages in thermal stability or for particular substrates.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.

Protocol 1: Synthesis of a Pyridinium Salt Catalyst (N-Cetylpyridinium Chloride)

This protocol describes the synthesis of a common and highly effective lipophilic PTC.

Rationale: The reaction is a straightforward quaternization of pyridine, an Sₙ2 reaction where the nitrogen atom of pyridine acts as the nucleophile, attacking the primary alkyl halide.[7] Using an excess of pyridine can help drive the reaction to completion and can also serve as the initial solvent.

Workflow: Synthesis of N-Cetylpyridinium Chloride

Caption: Step-by-step workflow for the synthesis of N-cetylpyridinium chloride.

Materials:

-

Cetyl chloride (1-chlorohexadecane)

-

Pyridine (anhydrous)

-

Ethyl acetate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, charge cetyl chloride (e.g., 100 g) and pyridine (e.g., 250-300 g). The excess pyridine serves as both a reactant and a solvent.[11]

-

Heating: Heat the mixture to 90-100 °C under constant stirring and maintain this temperature for 6-8 hours.[11] Monitor the reaction progress by TLC (e.g., mobile phase chloroform/methanol 100/1).[7]

-

Cooling and Precipitation: After the reaction is complete, cool the reaction mass to room temperature. The product, N-cetylpyridinium chloride, should precipitate as a crystalline solid.

-

Isolation: Filter the solid product using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with ethyl acetate to remove any unreacted starting materials and residual pyridine.[11]

-

Drying: Dry the crystalline product under vacuum to obtain pure N-cetylpyridinium chloride. The purity can be confirmed by melting point, ¹H NMR, and ¹³C NMR.[11]

Protocol 2: PTC Nucleophilic Substitution - Williamson Ether Synthesis

This protocol details the synthesis of an ether from an alcohol and an alkyl halide in a biphasic system, a classic application of PTC.

Rationale: The pyridinium salt facilitates the transfer of the alkoxide, generated in situ by a strong base in the aqueous phase, into the organic phase to react with the alkyl halide. Vigorous stirring is crucial to maximize the interfacial area between the two phases, which directly impacts the reaction rate.[1] The choice of a lipophilic catalyst like N-cetylpyridinium chloride is ideal for efficiently shuttling the alkoxide.

Materials:

-

Alcohol (e.g., 1-Octanol)

-

Alkyl Halide (e.g., Benzyl Bromide)

-

Sodium Hydroxide (50% aqueous solution)

-

Toluene

-

N-Cetylpyridinium Chloride (CPC)

-

Round-bottom flask with a mechanical stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, combine 1-octanol (1.0 eq.), toluene, and a 50% aqueous solution of sodium hydroxide.

-

Catalyst Addition: Add a catalytic amount of N-cetylpyridinium chloride (e.g., 1-5 mol%).

-

Substrate Addition: Add the benzyl bromide (1.0-1.2 eq.) to the biphasic mixture.

-

Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 70-80 °C). The high stirring speed is essential to create a large surface area between the phases for efficient catalysis.[12]

-

Monitoring: Monitor the disappearance of the starting materials using TLC or GC analysis.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to yield the desired benzyl octyl ether.[13]

Protocol 3: PTC Oxidation of an Alcohol

This protocol describes the oxidation of an alcohol to an aldehyde or ketone using an oxidizing agent from an aqueous phase.

Rationale: Many powerful and inexpensive oxidizing agents, like potassium permanganate (KMnO₄) or potassium ferricyanide (K₃[Fe(CN)₆]), are soluble in water but not in organic solvents. The pyridinium salt transports the oxidizing anion (e.g., MnO₄⁻) into the organic phase containing the alcohol substrate.[14] Careful control of temperature and addition rate is necessary to prevent over-oxidation.

Materials:

-

Alcohol (e.g., Benzyl Alcohol)

-

Potassium Ferricyanide (K₃[Fe(CN)₆])

-

Sodium Hydroxide

-

Dichloromethane (DCM)

-

N-Butylpyridinium Bromide

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Phase Preparation: Prepare an aqueous solution of potassium ferricyanide (e.g., 3.0 eq.) and sodium hydroxide (e.g., 1.5 eq.). In a separate round-bottom flask, dissolve benzyl alcohol (1.0 eq.) and N-butylpyridinium bromide (5 mol%) in dichloromethane.

-

Reaction: Cool the organic phase to 0-5 °C in an ice bath. Add the aqueous oxidizing solution dropwise to the vigorously stirred organic phase over a period of 1 hour.[14] Maintaining a low temperature is critical to control the reaction's exothermicity and improve selectivity.

-

Monitoring: Follow the reaction's progress by TLC, observing the consumption of benzyl alcohol.

-

Work-up: Upon completion, separate the organic and aqueous layers. Extract the aqueous layer two more times with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and remove the solvent under reduced pressure. The resulting crude benzaldehyde can be purified by silica gel chromatography.[14]

Troubleshooting Common PTC Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Insufficient agitation. 2. Catalyst is not lipophilic enough. 3. Catalyst poisoning (e.g., by certain anions). 4. Low concentration of reactant anion in the aqueous phase. | 1. Increase stirring speed. Use a mechanical stirrer for viscous mixtures.[12] 2. Switch to a catalyst with a longer N-alkyl chain (e.g., from C4 to C16).[1] 3. Ensure purity of reagents. Consider using a more robust catalyst like a phosphonium salt if poisoning is suspected.[15] 4. Use a saturated aqueous solution of the reactant salt or even the solid salt to drive the anion exchange equilibrium.[1] |

| Catalyst Decomposition | 1. High temperature. 2. Presence of strong base (Hofmann elimination for quaternary ammonium/pyridinium salts). | 1. Operate at the lowest effective temperature. 2. For reactions requiring high temperatures and strong bases, consider using more thermally stable N-alkyl-4-(dialkylamino)pyridinium salts[9] or phosphonium salts.[15] |

| Formation of Emulsions | The catalyst acts as a surfactant, especially long-chain variants like CPC. | 1. Add a small amount of brine during work-up to help break the emulsion. 2. Centrifugation can be effective for separating persistent emulsions. 3. Filter the entire mixture through a pad of Celite. |

| Side Reactions (e.g., Elimination) | The substrate is susceptible to elimination (e.g., secondary/tertiary alkyl halides in Williamson ether synthesis). | 1. Use primary alkyl halides whenever possible for Sₙ2 reactions.[16] 2. Lower the reaction temperature to favor substitution over elimination. |

Applications in Drug Discovery and Development

The mild conditions, operational simplicity, and scalability of PTC using pyridinium salts make it a highly attractive methodology in the pharmaceutical industry.

-

Synthesis of Key Intermediates: Pyridinium salt-catalyzed reactions are employed in the synthesis of crucial heterocyclic scaffolds like piperidines, which are prevalent in many FDA-approved drugs.[17] For example, transfer hydrogenation of pyridinium salts is a key step in preparing intermediates for drugs such as Donepezil (used for Alzheimer's disease) and Flumequine (an antibacterial agent).[18]

-

Late-Stage Functionalization: In drug discovery, the ability to modify a complex, lead compound in the final stages of a synthetic sequence is invaluable. PTC provides a means to introduce new functional groups under mild conditions that are tolerant of the existing functionality in a complex molecule. Pyridinium ylides, derived from pyridinium salts, have been used as atom-transfer reagents for the late-stage modification of drug scaffolds like fenofibrate and estrone.[19]

-

Green Chemistry: PTC aligns well with the principles of green chemistry by often allowing the use of water as a solvent, reducing the need for volatile organic compounds (VOCs).[20] The ability to use catalytic amounts of the pyridinium salt and the potential for catalyst recycling further enhance the sustainability of this method.

Conclusion

Pyridinium salts represent a robust and versatile class of phase transfer catalysts that offer distinct advantages in terms of stability, activity, and tunability. By understanding the mechanistic principles that govern their function and the structure-activity relationships that dictate their performance, researchers can effectively leverage these catalysts to overcome the challenges of biphasic reactions. The protocols and insights provided in this guide are intended to serve as a foundational resource, enabling scientists and drug development professionals to confidently apply pyridinium salt-mediated phase transfer catalysis to accelerate innovation in their respective fields.

References

-

Brunelle, D. J. (1987). Stable Catalysts for Phase Transfer at Elevated Temperatures. ACS Publications. [Link]

-

Galan, A., et al. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. [Link]

-

Xiao, J. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. [Link]

-

Dolling, U. H. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE. [Link]

-

Gari, M. A., et al. (2018). Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates. ResearchGate. [Link]

-

Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. [Link]

-

Rilo, E., et al. (2010). Effect of the number, position and length of alkyl chains on the physical and thermal properties of poly- substituted pyridinium ionic liquids. Sciforum. [Link]

-

Patil, P. D., et al. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

Wang, H., et al. (2023). Pyridinium ylides as photocatalytic atom transfer reagents. Nature Communications. [Link]

-

Mondal, S., & Panja, S. (2023). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Organic & Biomolecular Chemistry. [Link]

-

Gari, M. A., et al. (2019). Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates. ResearchGate. [Link]

-

Nicastri, M. C., et al. (2022). Catalytic photochemical enantioselective α-alkylation with pyridinium salts. RSC Publishing. [Link]

-

Nicastri, M. C., et al. (2022). Catalytic Photochemical Enantioselective α-Alkylation with Pyridinium Salts. ChemRxiv. [Link]

-

Comins, D. L., et al. (2000). Regioselective Oxidation of 3-Substituted Pyridinium Salts. ResearchGate. [Link]

-

Chen, Y.-C., et al. (2023). One-Pot Preparation of Cetylpyridinium Chloride-Containing Nanoparticles for Biofilm Eradication. ACS Publications. [Link]

-

Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. [Link]

-

Gagnon, D. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. [Link]

-

Dalal, M. (n.d.). Phase Transfer Catalysis. Dalal Institute. [Link]

-

Imramovský, A., et al. (2011). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. [Link]

-

Singh, J., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

NPTEL. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. NPTEL. [Link]

- Dudhara, B. B., et al. (2016). An improved process for the production of quaternary pyridinium salts.

-

NPTEL. (n.d.). Phase Transfer Catalysis. NPTEL Archive. [Link]

-

Maruoka, K. (2008). 1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH. [Link]

-

Su, S., et al. (2013). Pyridinium salt-based molecules as cathode interlayers for enhanced performance in polymer solar cells. Journal of Materials Chemistry A. [Link]

-

G, S., et al. (2024). Continuous Flow Multigram-Scale Synthesis of Cetylpyridinium Chloride. ResearchGate. [Link]

-

Li, H., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Wengryniuk, S. (n.d.). SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. Temple University. [Link]

Sources

- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. DSpace [scholarshare.temple.edu]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. WO2016092499A1 - An improved process for the production of quaternary pyridinium salts - Google Patents [patents.google.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 19. Pyridinium ylides as photocatalytic atom transfer reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iajpr.com [iajpr.com]

Synthesis of biologically active piperidines from pyridinium salt intermediates

Application Note & Protocols

Strategic Synthesis of Biologically Active Piperidines via Pyridinium Salt Intermediates

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active natural products.[1][2][3][4] This guide provides an in-depth exploration of a powerful and versatile strategy for synthesizing these valuable heterocycles: the reduction of pyridinium salt intermediates. We will delve into the mechanistic rationale behind this approach and provide detailed, field-proven protocols for key synthetic transformations, including catalytic hydrogenation, transfer hydrogenation, and chemical reduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient pathway for the construction of novel, highly functionalized, and stereochemically complex piperidine derivatives.

The Pyridinium Salt Advantage: Activating a Privileged Scaffold

The direct reduction of the aromatic pyridine ring is a thermodynamically challenging endeavor due to its significant resonance stabilization energy (30–31 kcal mol⁻¹).[5] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to and deactivate metal catalysts, often necessitating harsh reaction conditions and limiting substrate scope.[6]